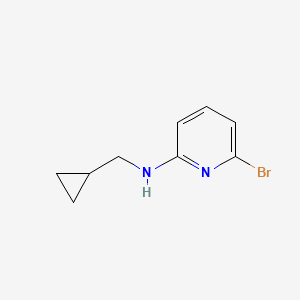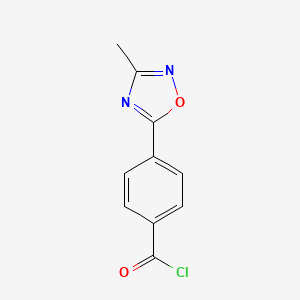
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride
Vue d'ensemble
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride, also known as MBOC, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of a variety of organic compounds. MBOC has been used in various fields of research, including medicinal chemistry, biochemistry, and materials science.
Applications De Recherche Scientifique
Mesogenic Properties and Materials Science
Bent-shaped Mesogenic Oxadiazoles and Thiadiazoles
Research into rod-shaped and bent-shaped mesogenic oxadiazoles, such as the synthesis of compounds by the Schotten–Baumann reaction and their cyclization to bent-shaped mesogenic oxadiazoles, reveals their significance in materials science, particularly in the study of liquid crystals. These compounds exhibit enantiotropic nematic mesophases, highlighting their potential applications in display technologies due to their mesomorphic properties and the effect of different heterocyclic moieties and terminal substituents on mesomorphism (Prajapati & Modi, 2010).
Organic Synthesis
Synthesis of Organic Electroluminescent Materials
The detailed study of synthetic methods for creating electroluminescent materials based on oxadiazole derivatives, such as (1,3-bis (5-phenyl)-1,3,4-oxadiazol-2-yl)benzene, showcases their application in organic light-emitting diodes (LEDs). The process involves starting from benzoylhydrazine and isophthaloyl chloride, emphasizing their role in the development of electronic and optoelectronic devices due to their good thermal and chemical stability and high photoluminescence quantum yields (Li-kun, 2005).
Pharmacological Studies
Synthesis and Anticancer Evaluation
The design and synthesis of oxadiazole derivatives for anticancer evaluation against various cancer cell lines reveal the significant pharmacological potential of these compounds. This includes the synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity, which underscores their importance in developing new therapeutic agents (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-12-10(15-13-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCORHRRKXNSGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594607 | |
| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
CAS RN |
876316-26-6 | |
| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



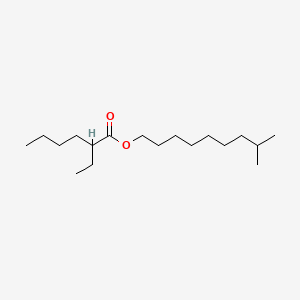

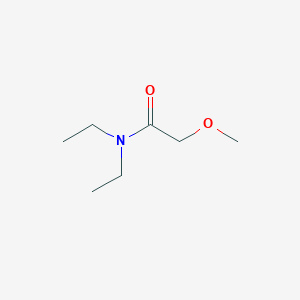

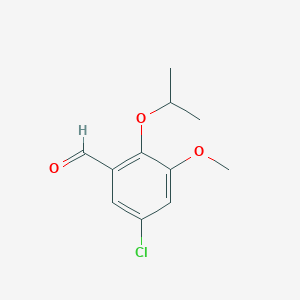
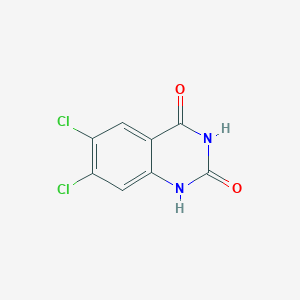
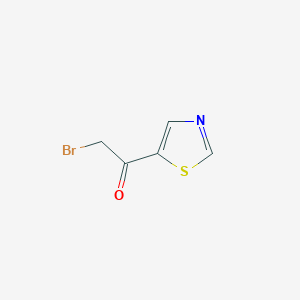

![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)

![3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid](/img/structure/B1612038.png)
